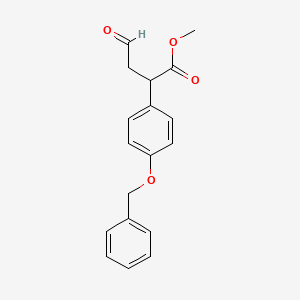

Methyl 2-(4-(benzyloxy)phenyl)-4-oxobutanoate

Cat. No. B1610011

Key on ui cas rn:

634196-85-3

M. Wt: 298.3 g/mol

InChI Key: ANNFUQJVOWDOJC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06770763B2

Procedure details

Under a nitrogen atmosphere, 2-(4-benzyloxy-phenyl)-pent-4-enoic acid methyl ester (750 g; 2.53 mol) is dissolved in ethyl acetate (7.5 L), and the resulting mixture cooled to −70° C. Ozone is introduced subsurface into the reaction for 3 h causing the reaction mixture to turn blue. The reaction mass is purged subsurface with nitrogen for 0.5 h to displace any residual ozone. At this point HPLC analysis indicates complete consumption of the starting material. The reaction mixture is warmed to −30° C. and held. In a separate vessel, zinc (450 g; 6.88 mol) and aqueous acetic acid (500 mL in 500 mL water) are combined and cooled to 0° C. The contents of the ozonolysis reactor are added to the aqueous acidic zinc mixture at such a rate as to maintain a reaction temperature of ≦0° C. After the addition is complete and the mixture has been held for 2 h, HPLC indicates conversion of intermediates to the desired aldehyde. The reaction mixture is filtered through Celite®, washed with water (2×4.5 L), and water (4.5 L) is added to the organic phase. Sodium bicarbonate (150 g; 1.79 mol) is added to the mixture, and stirring for 0.25 h gives a pH of >7. The aqueous layer is removed, and the volume is reduced to 2.25 L by reduced pressure distillation. The mixture is held at 50° C., and heptane (3L) is added to slowly provide a precipitate. The resulting slurry is cooled to 20° C. over 2 h, the solids are filtered, washed with heptane (3 L), and dried to constant weight at 45° C. and ˜25″ Hg. The title aldehyde, compound A (513 g; 68% isolated yield) is afforded as a tan solid.

Quantity

750 g

Type

reactant

Reaction Step One

Name

Ozone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Name

Name

Yield

68%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3](=[O:22])[CH:4]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:10][CH:9]=1)[CH2:5][CH:6]=C.[O:23]=[O+][O-].C(O)(=O)C.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C.[Zn]>[CH3:1][O:2][C:3](=[O:22])[CH:4]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:10][CH:9]=1)[CH2:5][CH:6]=[O:23] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

750 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C(CC=C)C1=CC=C(C=C1)OCC1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

7.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Step Two

|

Name

|

Ozone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=[O+][O-]

|

Step Three

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])(O)=O.[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

|

Name

|

|

|

Quantity

|

450 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Zn]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring for 0.25 h

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

into the reaction for 3 h

|

|

Duration

|

3 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mass is purged subsurface with nitrogen for 0.5 h

|

|

Duration

|

0.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

consumption of the starting material

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is warmed to −30° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a reaction temperature of ≦0° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture is filtered through Celite®

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (2×4.5 L), and water (4.5 L)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added to the organic phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gives a pH of >7

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer is removed

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the volume is reduced to 2.25 L by reduced pressure distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is held at 50° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

heptane (3L) is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to slowly provide a precipitate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting slurry is cooled to 20° C. over 2 h

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solids are filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with heptane (3 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried to constant weight at 45° C.

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C(CC=O)C1=CC=C(C=C1)OCC1=CC=CC=C1)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 513 g | |

| YIELD: PERCENTYIELD | 68% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |